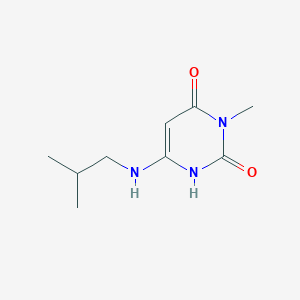

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

6-(Isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative characterized by a methyl group at position 3 and an isobutylamino substituent at position 4. The pyrimidinedione core (positions 2 and 4) consists of two ketone groups, contributing to its hydrogen-bonding capacity and electronic properties.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-methyl-6-(2-methylpropylamino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)5-10-7-4-8(13)12(3)9(14)11-7/h4,6,10H,5H2,1-3H3,(H,11,14) |

InChI Key |

XHIFWBCDEWNIBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC(=O)N(C(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Pyrimidine Preparation

The pyrimidine-2,4(1H,3H)-dione core can be prepared or procured as thymine (5-methylpyrimidine-2,4-dione) or uracil (pyrimidine-2,4-dione). Literature reports high-yield syntheses of related pyrimidinediones via:

- Alkylation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives under basic conditions (e.g., sodium hydroxide in water) with alkylating agents such as diethyl sulfate to introduce methyl groups.

- Halogenation at the 6-position (e.g., 6-chloro or 6-bromo derivatives) to facilitate subsequent nucleophilic substitution with amines.

Introduction of the Isobutylamino Group at C-6

The key step for preparing 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is the substitution of a leaving group at the 6-position (commonly halogen) by the isobutylamine nucleophile.

- Start from 6-chloropyrimidine-2,4-dione or 6-bromo derivative.

- React with isobutylamine under controlled temperature (often room temperature to moderate heating) in a suitable solvent (e.g., ethanol, water, or acetonitrile).

- The nucleophilic substitution proceeds via displacement of the halogen by the isobutylamino group, yielding the desired 6-(isobutylamino) derivative.

This approach is supported by analogous syntheses of 6-aminopyrimidine derivatives where amines displace halogens efficiently.

Representative Preparation Table

Additional Notes and Optimization

- Solvent choice: Polar aprotic solvents like acetonitrile favor nucleophilic substitution reactions and minimize side reactions.

- Temperature control: Moderate heating accelerates substitution but excessive heat may cause decomposition.

- Purification: Flash chromatography or recrystallization from suitable solvents (ethyl acetate/hexanes) is commonly employed to isolate pure products.

- Reaction monitoring: TLC and LC-MS are standard techniques used to monitor reaction progress and confirm product formation.

- Safety: Handling of methylating agents and phosphorus oxyhalides requires appropriate safety measures due to toxicity and corrosiveness.

Summary of Literature Perspectives

- The preparation of 6-substituted pyrimidine-2,4-diones via halogenation followed by amination is a well-established synthetic route, providing high yields and selectivity.

- Methylation at the 3-position is efficiently achieved under alkaline conditions using classical methylating agents.

- The isobutylamino substituent introduction is analogous to other alkylamino substitutions in pyrimidine chemistry, with reaction conditions optimized to balance yield and purity.

- Purification and characterization data (NMR, LC-MS) confirm the structure and high purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties. Key comparisons include:

*Estimated based on analogs.

Key Observations :

- Amino vs. Hydroxy/Thio Groups: The isobutylamino group introduces a branched alkyl chain, enhancing lipophilicity compared to polar hydroxyl or thioether substituents. This may improve membrane permeability but reduce aqueous solubility .

- Biological Implications : Arylthio and hydroxy derivatives demonstrate antiviral activity against HIV, suggesting that electronic properties (e.g., hydrogen bonding) at position 6 are critical for target engagement .

Physicochemical Properties

- Lipophilicity: Isobutylamino and diisobutylamino groups increase logP values compared to polar substituents, impacting pharmacokinetics .

- Melting Points: Thioether and hydroxy derivatives exhibit higher melting points (168–212°C) due to intermolecular hydrogen bonding, whereas alkylamino derivatives likely have lower melting points .

Biological Activity

6-(Isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 4-Amino-3-isobutylpyrimidine-2,6-dione, is a compound with potential biological activity that has been the subject of various studies. This article aims to compile and analyze the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13N3O2

- Molecular Weight : 183.21 g/mol

- CAS Number : 56075-75-3

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of certain kinases involved in cell signaling pathways related to growth and proliferation.

- Modulation of Gene Expression : It influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Q & A

Q. What are the common synthetic routes for 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors (e.g., urea derivatives) or alkylation of pyrimidine-dione scaffolds. For example:

- Cyclization Route : Reacting sodium ethoxide with ethyl trifluoro-3-oxobutanoate and urea under reflux yields pyrimidine-dione derivatives .

- Alkylation Strategy : Substituting the 6-amino group with isobutylamine via nucleophilic displacement, often using polar aprotic solvents (e.g., DMF) and potassium carbonate as a base .

- Yield Optimization : Reaction temperature and solvent choice significantly affect yields. For instance, reflux in ethanol (40–60°C) achieves moderate yields (~40–50%), while higher temperatures (>80°C) may degrade sensitive substituents .

Table 1: Example Yields Under Varied Conditions

| Substituent at 6-Position | Reaction Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Isobutylamino | DMF | 80 | 47 |

| Benzylidene | Ethanol | 60 | 27 |

| Trifluoromethyl | Water | 100 | 53 |

Q. How can spectroscopic techniques (NMR, IR, HRMS) characterize the structure and purity of 6-(isobutylamino)-3-methylpyrimidine-2,4-dione?

Methodological Answer:

- ¹H/¹³C NMR : The isobutylamino group shows characteristic signals:

- NH Protons : Broad singlet at δ 6.5–7.0 ppm (exchangeable with D₂O).

- Isobutyl CH₂/CH₃ : Multiplets at δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (N–CH₂) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of 6-substituted pyrimidine-2,4-dione derivatives, and how do steric effects influence reactivity?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hrs to 2 hrs) while maintaining yields >70% .

- Steric Hindrance Mitigation : Bulky substituents (e.g., biphenyl groups) require longer reaction times or elevated temperatures. For example, 6-arylthio derivatives achieve 69–81% yields using DMF/K₂CO₃ at 100°C .

- Catalytic Systems : Thiourea catalysts in water enable one-pot multicomponent reactions with 93% yield for analogous uracil derivatives .

Table 2: Substituent Effects on Yield

| Substituent | Reaction Time (hrs) | Yield (%) |

|---|---|---|

| 4-Methoxybenzylidene | 12 | 47 |

| 3-Trifluoromethylphenyl | 24 | 81 |

| Cyclopropyl | 8 | 53 |

Q. How does the substitution pattern at the 6-position modulate biological activity in 3-methylpyrimidine-2,4-dione derivatives?

Methodological Answer:

- HIV Reverse Transcriptase Inhibition : 6-Arylthio derivatives (e.g., 12e–12j) show IC₅₀ values <10 µM due to enhanced π-π stacking with hydrophobic enzyme pockets .

- Protein Disulfide Isomerase (PDI) Inhibition : Hydrazinyl derivatives (e.g., 3d–3f) exhibit sub-micromolar activity, correlating with electron-withdrawing substituents (e.g., nitro groups) .

- Antioxidant Capacity : Fluorinated analogs (e.g., S-86) reduce lipid peroxidation by 58% via radical scavenging, outperforming 5-FU .

Q. What analytical challenges arise in characterizing reaction intermediates, and how are they resolved?

Methodological Answer:

- Intermediate Instability : Hydrazone intermediates (e.g., 3f) degrade under acidic conditions. Use low-temperature NMR (−20°C) or rapid LCMS analysis (<5 min run time) .

- Regioselectivity Confirmation : X-ray crystallography (e.g., for 6-trifluoromethyl derivatives) validates substitution patterns and hydrogen-bonding networks .

- Purity Assessment : Reverse-phase HPLC with C18 columns (100 × 4 mm) resolves co-eluting impurities using acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.